molecular formula C22H18ClN3O2S B11339934 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11339934
M. Wt: 423.9 g/mol
InChI Key: ZRLWMWOYEQIHBU-UHFFFAOYSA-N
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Description

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound with the molecular formula C23H17ClF3N3O2S . This compound is characterized by the presence of a chlorophenyl group, a cyanopyridinyl group, and an ethoxyphenyl group, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

The synthesis of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves multiple steps, typically starting with the preparation of the core pyridine structure. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve large-scale reactions in controlled environments to ensure purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C22H18ClN3O2S

Molecular Weight

423.9 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C22H18ClN3O2S/c1-2-28-19-10-8-18(9-11-19)25-21(27)14-29-22-16(13-24)5-12-20(26-22)15-3-6-17(23)7-4-15/h3-12H,2,14H2,1H3,(H,25,27)

InChI Key

ZRLWMWOYEQIHBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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